5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(morpholin-4-yl)propan-2-yl]furan-2-carboxamide
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Overview
Description
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a morpholine moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE typically involves the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for several hours, followed by cooling to room temperature and subsequent purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or catalytic properties.
Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the morpholine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the furan and morpholine moieties.
Morpholine derivatives: Contain the morpholine ring but differ in other structural aspects.
Furan derivatives: Feature the furan ring but lack the pyrazole and morpholine components.
Uniqueness
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE is unique due to its combination of pyrazole, morpholine, and furan rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C18H26N4O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(1-morpholin-4-ylpropan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-13-10-15(3)22(20-13)12-16-4-5-17(25-16)18(23)19-14(2)11-21-6-8-24-9-7-21/h4-5,10,14H,6-9,11-12H2,1-3H3,(H,19,23) |
InChI Key |
AOVAJWBRRDLSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC(C)CN3CCOCC3)C |
Origin of Product |
United States |
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